(2S,4R,5S)-Muscarine
Overview
Description
(2S,4R,5S)-Muscarine is a naturally occurring alkaloid found in certain mushrooms, particularly in the genus Amanita. It is a potent agonist of muscarinic acetylcholine receptors, which are involved in various physiological functions. The compound has a significant role in neuropharmacology and toxicology due to its ability to mimic the action of acetylcholine, a neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-Muscarine typically involves several steps, starting from readily available precursors One common method includes the use of chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. when required, it can be produced using advanced organic synthesis techniques, including asymmetric synthesis and catalytic methods to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S)-Muscarine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R,5S)-Muscarine has several scientific research applications:
Chemistry: Used as a reference compound in the study of muscarinic receptors and their ligands.
Biology: Helps in understanding the role of acetylcholine in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Limited industrial applications, primarily used in research and development.
Mechanism of Action
(2S,4R,5S)-Muscarine exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound mimics the action of acetylcholine, leading to effects such as increased glandular secretions, smooth muscle contraction, and modulation of heart rate.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: The natural neurotransmitter that (2S,4R,5S)-Muscarine mimics.
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Oxotremorine: A synthetic muscarinic agonist used in research.
Uniqueness
This compound is unique due to its high specificity and potency for muscarinic receptors. Unlike acetylcholine, it is not rapidly degraded by acetylcholinesterase, leading to prolonged effects. This makes it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFGTXDASPNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018055 | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-12-7, 300-54-9 | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4R,5S)-Muscarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029936 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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